molecular formula C22H34N4O2 B7038090 3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide

3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide

Cat. No.: B7038090
M. Wt: 386.5 g/mol
InChI Key: XACXKXBCGLWEDU-UHFFFAOYSA-N
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Description

3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with cyclopropanecarbonylamino and ethylpiperazinyl groups, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of an amine precursor with cyclopropanecarbonyl chloride, followed by the introduction of the ethylpiperazinyl group through nucleophilic substitution reactions. The final step often involves coupling the intermediate with a benzamide derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, employing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide has several scientific research applications:

    Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s interactions with biological systems are explored to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research investigates its potential pharmacological properties, including its effects on specific biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

What sets 3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-3-10-26(16-15-25-13-11-24(4-2)12-14-25)22(28)19-6-5-7-20(17-19)23-21(27)18-8-9-18/h5-7,17-18H,3-4,8-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACXKXBCGLWEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN1CCN(CC1)CC)C(=O)C2=CC(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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